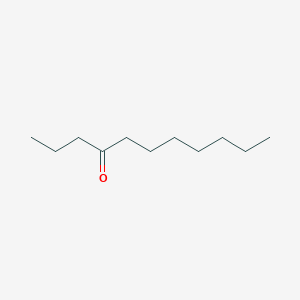
Cobalt stearate
Overview
Description
Synthesis Analysis
Cobalt stearate can be synthesized through various methods. One approach involves the reaction of cobalt salts with stearic acid or its sodium salt. For instance, the modification of cobalt-chromium layered double hydroxide with stearic acid and sodium stearate has been studied, highlighting the impact of reaction conditions on the properties of the resultant compound (Balayeva et al., 2019).
Molecular Structure Analysis
The molecular structure of this compound is characterized by a cobalt ion coordinated with stearate anions. Investigations into similar compounds, such as cobalt complexes with other organic acids, provide insights into the coordination behavior and structural features of this compound (Chulvi et al., 1991).
Chemical Reactions and Properties
This compound participates in various chemical reactions, often functioning as a catalyst. For example, it has been used in the synthesis of oxo-biodegradable polyethylene, indicating its role in initiating polymer degradation (Asriza & Arcana, 2015). Moreover, its interaction with other chemical species, such as in the hydrogenation of olefins, demonstrates its catalytic capabilities (Ungváry et al., 1967).
Physical Properties Analysis
The physical properties of this compound, such as its crystalline structure and magnetic properties, are significant. For instance, the crystal structure and magnetic behavior of cobalt complexes provide a basis for understanding the physical characteristics of this compound (Kumagai et al., 2002).
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity and stability, are influenced by its molecular structure. Studies on similar cobalt compounds offer insights into the chemical behavior of this compound, such as its role in organic synthesis and catalysis (Gandeepan & Cheng, 2015).
Scientific Research Applications
Synthesis and Catalytic Applications
Cobalt stearate plays a crucial role in synthesizing shape-controllable cobalt nanoparticles, which exhibit significant performance in catalytic processes such as glycerol hydrogenolysis. The unique aspect ratios of these nanoparticles can be adjusted, and their facet-dependent performance as a solid catalyst highlights the importance of this compound in materials synthesis and catalytic applications (Liu et al., 2015).
Anti-Corrosion Properties
This compound has been successfully utilized to fabricate superhydrophobic thin films on aluminum substrates, showcasing exceptional anti-corrosion properties. These properties are attributed to the honeycomb-like micro-nano structure and the low surface energy of this compound, making it an invaluable asset in protecting metals against corrosion (Xiong et al., 2017).
Environmental Applications
In environmental engineering, this compound has been identified as an effective sorbent for cobalt-containing wastewater treatment, showcasing its potential in mitigating pollution. This application is particularly relevant in the electroplating industry, where this compound can precipitate cobalt (2+) ions, thus offering a solution to treat cobalt-containing wastewaters efficiently (Fux & Devyaterikova, 2021).
Polymer Degradation
This compound is an effective pro-oxidant that accelerates the degradation of polyethylene, making it an important component in the development of oxo-biodegradable plastics. The presence of this compound in high-density polyethylene (HDPE) has been shown to initiate the degradation process under specific conditions, contributing to the research on environmentally friendly materials (Asriza & Arcana, 2015).
Rubber Industry Applications
In the rubber industry, this compound serves as an adhesion promoter, particularly in the manufacture of steel-belted radial tires. Its efficacy in promoting adhesion between rubber compounds and brass-plated steel cords has been widely recognized, underscoring its importance in enhancing the durability and performance of tires (Sajith et al., 2005).
Mechanism of Action
Target of Action
Cobalt stearate, also known as cobalt(II) stearate, primarily targets rubber and its compounds . It is a high-performance bonding agent suitable for applications in natural rubber, cisdene, styrene-butadiene rubber, and their compounds . It is particularly effective in bonding with brass- or zinc-plated steel cord or metal plates, as well as various bare steel, especially for bonding with brass plating of various thicknesses .
Mode of Action
This compound interacts with its targets (rubber and its compounds) to form a strong bond, enhancing the performance of the rubber
Biochemical Pathways
It is known that this compound is a metal-organic compound, a salt of cobalt and stearic acid . It is classified as a metallic soap, i.e., a metal derivative of a fatty acid . The synthesis of this compound involves an exchange reaction of sodium stearate and cobalt dichloride .
Pharmacokinetics
It is known that this compound is insoluble in water , which may impact its bioavailability.
Result of Action
The primary result of this compound’s action is the enhanced bonding of rubber and its compounds with metal surfaces . This results in improved performance of the rubber, particularly in its ability to bond with brass- or zinc-plated steel cord or metal plates .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the service or process temperature has a strong influence on the lifetime of all the formulations investigated . The effect of this compound on the air oven aging behavior of low-density polyethylene (LDPE) at two different temperatures (70°C and 100°C) was also investigated to demonstrate the pro-oxidative nature of this compound .
Safety and Hazards
Cobalt stearate may cause an allergic skin reaction and causes damage to organs through prolonged or repeated exposure . It is harmful to aquatic life with long-lasting effects . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
properties
IUPAC Name |
cobalt;octadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H36O2.Co/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*2-17H2,1H3,(H,19,20); | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POAOKGZOMGBWOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)O.[Co] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H72CoO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
627.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid; Pellets or Large Crystals | |
| Record name | Octadecanoic acid, cobalt salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
13586-84-0 | |
| Record name | Octadecanoic acid, cobalt salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Stearic acid, cobalt salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.637 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






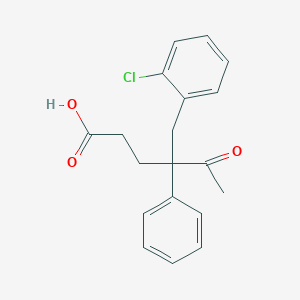
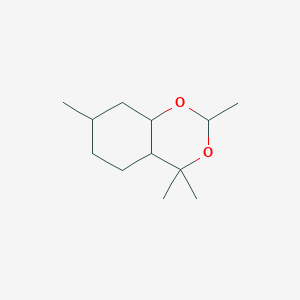


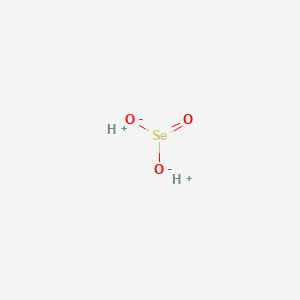
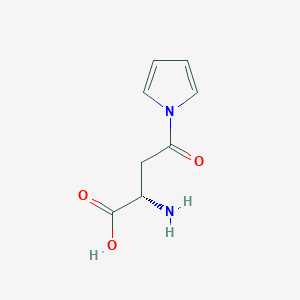
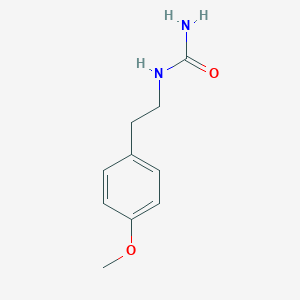

![Potassium 3-[(2-oxo-2H-1-benzopyran-7-YL)oxy]propanesulphonate](/img/structure/B80910.png)
